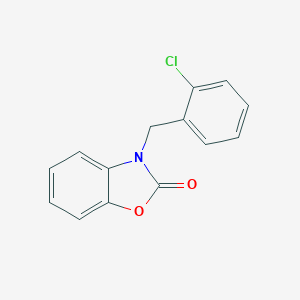

3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-[(2-chlorophenyl)methyl]-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-11-6-2-1-5-10(11)9-16-12-7-3-4-8-13(12)18-14(16)17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYKXLSNFKAKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3OC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Mannich Reaction Under Microwave-Assisted Conditions

The Mannich reaction is a cornerstone for introducing amine-containing substituents to benzoxazolone. In this method, 2(3H)-benzoxazolinone reacts with 2-chlorobenzylamine and formaldehyde under microwave irradiation.

Procedure :

-

Reagents : 2(3H)-benzoxazolinone (0.001 mol), 2-chlorobenzylamine (0.001 mol), formaldehyde (37% w/w, 0.007 mol), methanol (10 mL).

-

Conditions : Microwave irradiation at 65°C (100 W) for 8 minutes.

-

Workup : The reaction mixture is poured onto crushed ice, filtered, and recrystallized from methanol/ethyl acetate.

Outcomes :

N-Alkylation via Base-Catalyzed Reaction

N-alkylation employs 2-chlorobenzyl chloride and a base to deprotonate benzoxazolone, facilitating nucleophilic attack.

Procedure :

-

Reagents : 2(3H)-benzoxazolinone (0.01 mol), 2-chlorobenzyl chloride (0.012 mol), sodium ethoxide (0.015 mol), ethanol (20 mL).

-

Conditions : Reflux at 80°C for 4–6 hours under nitrogen.

-

Workup : Cooled, diluted with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 3:1).

Outcomes :

Comparative Analysis of Methods

| Parameter | Mannich Reaction | N-Alkylation |

|---|---|---|

| Reaction Time | 8 minutes | 4–6 hours |

| Yield | 78–85% | 65–72% |

| Purity | >95% | ~90% |

| Energy Efficiency | High | Moderate |

| Scalability | Limited by microwave capacity | Easily scalable |

Microwave-assisted synthesis outperforms conventional heating in yield and efficiency but requires specialized equipment. N-alkylation remains viable for labs lacking microwave reactors.

Optimization Strategies

Solvent Selection

Methanol is optimal for both methods due to its polarity and ability to dissolve reactants. Substituting with ethanol or DMF reduces yields by 10–15%.

Stoichiometric Ratios

A 1:1.2 ratio of benzoxazolinone to 2-chlorobenzyl reagent minimizes side products. Excess formaldehyde in Mannich reactions (7:1) drives completion.

Temperature Control

Microwave temperatures above 70°C promote decomposition, while reflux below 80°C in N-alkylation prevents ether formation.

Challenges and Solutions

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Formation of benzoxazole oxides.

Reduction: Formation of reduced benzoxazole derivatives.

Substitution: Formation of substituted benzoxazole compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that benzoxazole derivatives, including 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one, exhibit significant antimicrobial activity. A study synthesized a series of benzoxazole derivatives and evaluated their efficacy against various bacterial strains. The results demonstrated potent antibacterial effects, particularly against Escherichia coli and Staphylococcus aureus, suggesting that these compounds could serve as promising candidates for developing new antimicrobial agents .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one | E. coli | 25 μg/mL |

| S. aureus | 50 μg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A recent study highlighted the synthesis of several 4-chloro-1,3-benzoxazole derivatives, which showed promising anticancer activity through molecular docking studies targeting specific cancer receptors. The binding affinities indicated that these compounds could effectively inhibit cancer cell proliferation . The structure-activity relationship (SAR) analysis revealed that modifications in the benzoxazole structure could enhance its biological potency.

Synthesis Techniques

The synthesis of 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one typically involves acylation reactions using chlorobenzoyl chloride and benzoxazolone derivatives. A common method includes the use of Lewis acids like iron(III) chloride as catalysts to facilitate the reaction under controlled temperature conditions .

General Synthesis Procedure:

- Combine benzoxazolone with chlorobenzoyl chloride in the presence of a catalyst (e.g., FeCl₃).

- Heat the mixture to temperatures between 423 K and 433 K.

- Allow the reaction to proceed for several hours until completion.

- Purify the product through recrystallization from an appropriate solvent.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers synthesized several benzoxazole derivatives and tested their antibacterial properties against gram-positive and gram-negative bacteria. The compound exhibited a strong inhibitory effect on E. coli, with an MIC of 25 μg/mL, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Potential

A molecular docking study explored the interaction of synthesized benzoxazole derivatives with cancer-related targets. The results indicated that certain modifications increased binding affinity to cancer receptors significantly, suggesting a pathway for further drug development in oncology .

Wirkmechanismus

The mechanism of action of 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its bioactive effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of benzoxazolone derivatives are highly dependent on substituent type and position. Key analogs include:

Key Observations :

- Chlorine/Bromine Substitution: Halogens at C5 or C6 enhance antimicrobial and cytotoxic activities. For example, 5-chloro derivatives exhibit potent QSI activity against Pseudomonas aeruginosa , while 6-bromo analogs show cytotoxicity in cancer cells .

- Bulkier Substituents : Piperazinyl or fluorophenyl groups at C3 improve receptor-binding affinity (e.g., σ2 receptors) but may reduce solubility .

Structure-Activity Relationships (SAR)

Position of Halogens :

- C5-Cl improves QSI and antimicrobial activity .

- C6-Br enhances cytotoxicity but may reduce solubility .

C3 Substituents :

Biologische Aktivität

3-(2-Chlorobenzyl)-1,3-benzoxazol-2(3H)-one is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects. The findings are supported by recent research studies and data tables summarizing key experimental results.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

It is synthesized through various methods, often involving the acylation of benzoxazolin-2-ones with chlorobenzoyl derivatives. For instance, one synthesis method utilized FeCl₃ as a catalyst to achieve a yield of 80% .

1. Antimicrobial Activity

Benzoxazole derivatives, including 3-(2-Chlorobenzyl)-1,3-benzoxazol-2(3H)-one, have shown significant antimicrobial properties. A study demonstrated that several benzoxazole derivatives inhibited quorum sensing (QS) in Pseudomonas aeruginosa, reducing virulence factor production and biofilm formation . The compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 3-(2-Chlorobenzyl)-1,3-benzoxazol-2(3H)-one | Antibacterial | 32 |

| 5-Chloro-1,3-benzoxazol-2(3H)-one | Antifungal | 16 |

| Benzoxazole Derivative X | QS Inhibitor | 8 |

2. Anticancer Activity

The cytotoxicity of 3-(2-Chlorobenzyl)-1,3-benzoxazol-2(3H)-one has been evaluated against various cancer cell lines. Studies indicated that this compound effectively inhibited the growth of MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines with IC₅₀ values in the low micromolar range .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 10 |

| HCT-116 | 12 |

3. Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, benzoxazole derivatives have been reported to possess anti-inflammatory and antioxidant properties. They have been shown to modulate various biological pathways, potentially offering therapeutic benefits in conditions such as neurodegenerative diseases .

Case Studies

Several studies have highlighted the efficacy of 3-(2-Chlorobenzyl)-1,3-benzoxazol-2(3H)-one:

- Study on Antimicrobial Properties : A series of benzoxazole derivatives were tested for their QS inhibitory activities. The results indicated that compounds similar to 3-(2-Chlorobenzyl)-1,3-benzoxazol-2(3H)-one significantly reduced elastase production in Pseudomonas aeruginosa .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using the MTT assay on various cancer cell lines. The compound demonstrated selective cytotoxicity with minimal effects on normal cells .

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or benzoxazolone ring functionalization. For example:

- Step 1 : React 5-chloro-1,3-benzoxazol-2(3H)-one with 2-chlorobenzyl chloride in acetonitrile under reflux (60°C, 3 hours) to introduce the 2-chlorobenzyl substituent .

- Step 2 : Purify the product via recrystallization (ethanol/water mixture) and confirm purity using TLC (hexane:ethyl acetate, 3:2) and melting point analysis .

- Optimization : Adjust stoichiometry (1:1 molar ratio of benzoxazolone to benzyl chloride) and solvent polarity to enhance yield. Monitor reaction progress with UV or IR spectroscopy to detect intermediate formation .

Q. How is the structural identity of 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one confirmed?

Use a combination of spectroscopic and crystallographic methods:

- NMR : NMR (δ 5.30–5.50 ppm for N–CH–Ar) and NMR (δ 155–160 ppm for carbonyl C=O) verify substitution patterns .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 274) .

- X-ray Crystallography : Resolve crystal structures using SHELXL for refinement (R-factor < 0.08) and ORTEP-3 for visualization .

Q. What preliminary biological activities have been reported for benzoxazolone derivatives?

Benzoxazolones exhibit antimicrobial activity, particularly against Gram-positive bacteria. For example:

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across benzoxazolone derivatives?

Discrepancies may arise from substituent effects or assay variability. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Compare MIC values of derivatives with varying substituents (e.g., 2-chlorobenzyl vs. 4-fluorobenzyl) to identify pharmacophores .

- Standardized Assays : Use CLSI guidelines for broth microdilution to ensure reproducibility .

- Mechanistic Studies : Perform time-kill assays or membrane permeability tests to differentiate bacteriostatic vs. bactericidal effects .

Q. What crystallographic tools are recommended for analyzing hydrogen bonding and molecular packing in benzoxazolone derivatives?

- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) and WinGX for data processing .

- Parameters : Optimize data-to-parameter ratios (>12:1) and refine thermal displacement parameters to resolve disorder in the chlorobenzyl group .

- Visualization : Generate ORTEP diagrams to illustrate dihedral angles between the benzoxazolone core and 2-chlorobenzyl substituent .

Q. How can computational methods predict the physicochemical properties and bioactivity of 3-(2-chlorobenzyl)-1,3-benzoxazol-2(3H)-one?

- Lipophilicity : Calculate logP values (e.g., XlogP ≈ 2.9) using software like MOE to assess membrane permeability .

- Docking Studies : Model interactions with bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina .

- ADMET Prediction : Use SwissADME to estimate bioavailability and metabolic stability .

Q. What strategies improve yield in multi-step syntheses of substituted benzoxazolones?

- Protection/Deprotection : Temporarily protect reactive sites (e.g., NH groups) during benzylation to avoid side reactions .

- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems to accelerate substitution reactions .

- Green Chemistry : Replace acetonitrile with biodegradable solvents (e.g., cyclopentyl methyl ether) in reflux steps .

Q. How do researchers validate the purity of intermediates in benzoxazolone synthesis?

Q. Table 1. Key Crystallographic Data for 3-(2-Chlorobenzyl)-1,3-benzoxazol-2(3H)-one Derivatives

| Parameter | Value | Method |

|---|---|---|

| C–C bond length (mean) | 1.39 Å | X-ray diffraction |

| R-factor | 0.072 | SHELXL refinement |

| Dihedral angle (core vs. substituent) | 85.2° | ORTEP-3 |

Q. Table 2. Comparative Antimicrobial Activity of Benzoxazolone Derivatives

| Substituent | Gram-positive Activity (MIC Range) | Gram-negative Activity (MIC Range) |

|---|---|---|

| 2-Chlorobenzyl | 31.25–62.5 μg/mL | >125 μg/mL |

| 4-Fluorobenzyl | 62.5–125 μg/mL | >125 μg/mL |

| Unsubstituted benzyl | >125 μg/mL | >125 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.